

Unveiling the Kinase Selectivity of I-OMe-Tyrphostin AG 538: A Comparative Guide

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Compound of Interest		
Compound Name:	I-OMe-Tyrphostin AG 538	
Cat. No.:	B1234568	Get Quote

For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a comparative analysis of the off-target kinase profile of **I-OMe-Tyrphostin AG 538** against other notable IGF-1R inhibitors. The data presented herein is curated from publicly available research to facilitate informed decisions in experimental design and drug development programs.

I-OMe-Tyrphostin AG 538 is recognized as a specific inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and also demonstrates inhibitory activity against Phosphatidylinositol-5-Phosphate 4-Kinase Alpha (PI5P4Kα)[1]. While its primary targets are established, a comprehensive off-target kinase profile across a broad panel of kinases is not readily available in the public domain. This guide aims to contextualize its known activities by comparing it with other well-characterized IGF-1R inhibitors for which more extensive selectivity data exists.

Comparative Kinase Profile

The following table summarizes the known on-target and off-target activities of **I-OMe-Tyrphostin AG 538** and a selection of alternative IGF-1R inhibitors. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, which quantify the potency of inhibition. A lower value indicates a more potent inhibitor.



Inhibitor	Primary Target(s)	IC50 / Ki (nM)	Known Off- Target(s)	IC50 / Ki (nM)	Reference(s
I-OMe- Tyrphostin AG 538	IGF-1R	3400	ΡΙ5Ρ4Κα	1000	[1][2][3]
Linsitinib (OSI-906)	IGF-1R, Insulin Receptor (IR)	35 (IGF-1R), 75 (IR)	High selectivity, no significant activity reported against a panel of over 100 other kinases.	>10,000	[4][5]
GSK1838705 A	IGF-1R, IR, Anaplastic Lymphoma Kinase (ALK)	2.0 (IGF-1R), 1.6 (IR), 0.5 (ALK)	Weak inhibition of a few kinases at higher concentration s (e.g., JAK3, IC50 = 5000 nM). A broad panel screen revealed high selectivity.	See supplementar y data from Sabbatini et al., 2009	[6][7][8][9]
Ceritinib	ALK, IGF-1R, IR	0.2 (ALK), 8 (IGF-1R), 7 (IR)	FAK1, RSK1/2, ERK1/2, CAMKK2, FER	Not specified	[10][11]
NVP- ADW742	IGF-1R	170	IR (16-fold less potent than against IGF-1R), c-Kit (>5000 nM),	2800 (IR)	[12][13][14] [15][16]







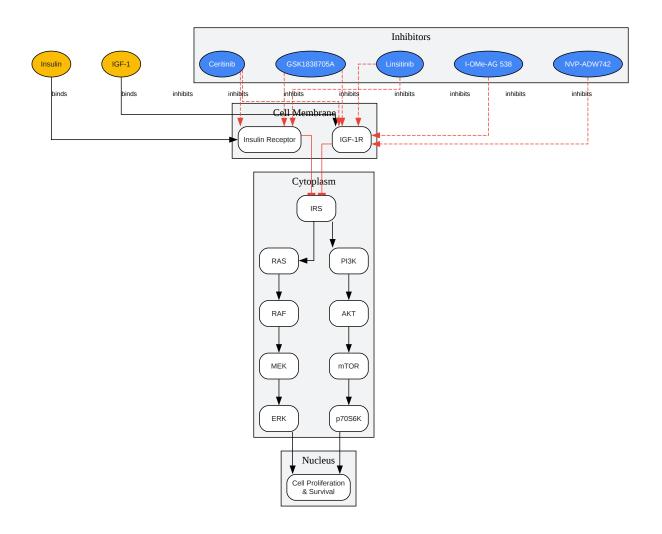
HER2, PDGFR, VEGFR-2, Bcr-Abl (>10,000 nM)

Note: The lack of a comprehensive kinase panel screen for **I-OMe-Tyrphostin AG 538** is a significant data gap. Researchers should exercise caution when interpreting its selectivity based on the limited available information.

Signaling Pathway and Inhibition Points

The diagram below illustrates the IGF-1R signaling pathway and the points of intervention for the compared inhibitors. Activation of IGF-1R by its ligand, IGF-1, triggers a cascade of downstream signaling events, primarily through the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell growth, proliferation, and survival. The inhibitors discussed in this guide primarily target the ATP-binding site of the IGF-1R kinase domain, thereby blocking these downstream signals.





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Caption: IGF-1R Signaling Pathway and Inhibitor Targets.



Experimental Protocols

The determination of a kinase inhibitor's potency and selectivity is typically achieved through in vitro kinase assays. Below are generalized protocols for two common methods, the ADP-Glo™ Kinase Assay and a radiometric kinase assay. These protocols provide a foundational understanding of the experimental procedures used to generate the data in this guide.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. The luminescence signal is proportional to the ADP concentration and, therefore, to the kinase activity.

Materials:

- Kinase of interest (e.g., recombinant human IGF-1R)
- Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)
- ATP
- Test inhibitor (e.g., I-OMe-Tyrphostin AG 538) dissolved in DMSO
- ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase
 Detection Reagent
- Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- White, opaque 96-well or 384-well plates
- Luminometer

Procedure:

- Compound Dilution: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute the inhibitor in kinase reaction buffer to the desired final concentrations.
- Kinase Reaction Setup:



- Add the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.
- Add the kinase and substrate solution to each well.
- Initiate the kinase reaction by adding ATP to each well.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
- ATP Depletion: Add ADP-Glo[™] Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
- ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well.
 This reagent converts the ADP produced in the kinase reaction into ATP and contains luciferase and luciferin to generate a luminescent signal from the newly synthesized ATP.
 Incubate at room temperature for 30-60 minutes.
- Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
- Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Radiometric Kinase Assay

Radiometric kinase assays directly measure the incorporation of a radiolabeled phosphate group (from [y-32P]ATP or [y-33P]ATP) into a substrate by the kinase.

Materials:

- Kinase of interest
- Kinase substrate
- Unlabeled ATP
- Radiolabeled ATP ([y-32P]ATP or [y-33P]ATP)



- Test inhibitor dissolved in DMSO
- Kinase reaction buffer
- Phosphocellulose paper or membrane
- Wash buffer (e.g., phosphoric acid)
- Scintillation counter or phosphorimager

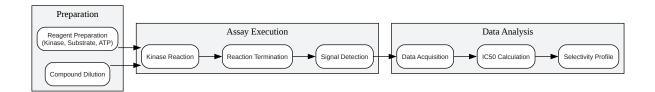
Procedure:

- Compound Dilution: Prepare serial dilutions of the test inhibitor as described for the ADP-Glo™ assay.
- Kinase Reaction Setup:
 - Combine the kinase, substrate, and diluted inhibitor or DMSO in a reaction tube or well.
 - o Initiate the reaction by adding a mixture of unlabeled and radiolabeled ATP.
 - Incubate at a controlled temperature for a specific time.
- Reaction Termination and Substrate Capture:
 - Spot a portion of the reaction mixture onto a phosphocellulose paper or membrane. The phosphorylated substrate will bind to the paper, while the unincorporated radiolabeled ATP will not.
- Washing: Wash the phosphocellulose paper extensively with a wash buffer to remove any unbound radiolabeled ATP.
- Data Acquisition: Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter or a phosphorimager.
- Data Analysis: Determine the percentage of kinase inhibition for each inhibitor concentration and calculate the IC50 value as described for the ADP-Glo™ assay.



Experimental Workflow Visualization

The following diagram illustrates a typical workflow for kinase inhibitor profiling, from compound preparation to data analysis.



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